molecular formula C19H22N2O B13374636 (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol

(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol

Cat. No.: B13374636
M. Wt: 294.4 g/mol
InChI Key: TWRIMOCPODQOBZ-MVDGBRQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethylidene-1-azabicyclo[222]oct-2-yl)(4-quinolinyl)methanol is a complex organic compound featuring a bicyclic structure with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol typically involves multi-step organic reactions. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through palladium-catalyzed reactions or other stereoselective methodologies . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Chemistry

In chemistry, (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and understanding molecular mechanisms .

Medicine

In medicine, (5-Ethylidene-1-azabicyclo[22Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a bicyclic structure with a quinoline moiety. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(S)-[(4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,14,18-19,22H,8,10-12H2,1H3/b13-2+/t14-,18?,19-/m0/s1

InChI Key

TWRIMOCPODQOBZ-MVDGBRQDSA-N

Isomeric SMILES

C/C=C/1\CN2CC[C@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O

Canonical SMILES

CC=C1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.